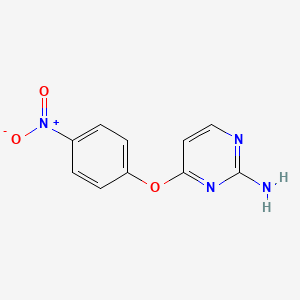

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology Research

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in chemical biology and medicinal chemistry, as they form the core structures of numerous biologically active molecules. Their prevalence is evident in natural products like alkaloids, vitamins, and nucleic acids, as well as in a vast array of synthetic drugs. The presence of nitrogen atoms in the heterocyclic ring imparts unique physicochemical properties, such as the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. This makes them indispensable scaffolds in the design and development of novel therapeutic agents.

The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold in Molecular Design Studies

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities. The pyrimidine core is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its central role in biological systems. In drug discovery, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govjuniperpublishers.comwjarr.comresearchgate.net The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with specific biological targets.

Contextualizing 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine within Pyrimidinylamine Derivatives for Mechanistic Inquiry

The compound this compound belongs to the broader class of pyrimidinylamine derivatives. Its structure is characterized by a 2-aminopyrimidine (B69317) core, a phenoxy linker at the 4-position, and a nitro group on the phenyl ring. The 2-aminopyrimidine moiety is a well-established pharmacophore known for its diverse biological activities. nih.gov The introduction of a 4-phenoxy group provides a flexible linker that can orient the substituted phenyl ring into specific binding pockets of target proteins. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and can participate in specific interactions with biological macromolecules. The specific placement of the nitro group at the para-position of the phenoxy ring suggests a potential for targeted interactions and makes this compound an interesting subject for mechanistic studies to understand structure-activity relationships.

Overview of Current Research Trajectories for Pyrimidinylamines

Current research on pyrimidinylamine derivatives is highly active and diverse, with a significant focus on the development of kinase inhibitors for cancer therapy. nih.gov The 2-aminopyrimidine scaffold has proven to be an effective hinge-binding motif in many kinase inhibitors. Research is also directed towards exploring their potential as antimicrobial, anti-inflammatory, and antiviral agents. wjarr.comasianpharmtech.com Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically modifying the pyrimidine core and its substituents to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net The synthesis of novel pyrimidine derivatives with diverse substitution patterns remains a key area of investigation, aiming to expand the chemical space and identify new therapeutic leads. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNMSWNXYOZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Modifications of 4 4 Nitro Phenoxy Pyrimidin 2 Ylamine

Established Synthetic Pathways to Pyrimidinylamine Core Structures

The traditional synthesis of the 4-(4-nitro-phenoxy)-pyrimidin-2-ylamine scaffold relies on a convergent approach, where the pyrimidinylamine core is first assembled and subsequently coupled with the nitrophenoxy moiety.

Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the 2-aminopyrimidine (B69317) ring, the central scaffold of the target molecule, is typically achieved through condensation reactions. A widely used method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). bu.edu.eg Specifically, the precursor 2-amino-4,6-dihydroxypyrimidine (B16511) can be synthesized by the condensation of diethyl malonate with guanidine in the presence of a strong base like sodium ethoxide. nih.govgoogle.com

This initial product is then halogenated, most commonly using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine. google.com This di-chlorinated intermediate is a versatile precursor for subsequent functionalization. For the synthesis of this compound, a selective mono-substitution is required, often starting with the more reactive 2-amino-4-chloropyrimidine. This intermediate can be prepared through various established routes, setting the stage for the introduction of the phenoxy group.

The general mechanism for this type of pyrimidine ring formation, often related to the Biginelli reaction, involves the initial reaction between the carbonyl compound and guanidine to form a reactive intermediate, which then undergoes cyclization and dehydration to form the stable aromatic pyrimidine ring. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netyoutube.com

Phenoxylation Reactions for Diarylether Linkage Assembly

The crucial diarylether linkage in this compound is formed via a nucleophilic aromatic substitution (SNAr) reaction. organic-chemistry.org This involves the reaction of a halopyrimidine, typically 2-amino-4-chloropyrimidine, with 4-nitrophenol (B140041). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the nitro group on the phenol (B47542) facilitate this substitution.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C4 position of the 2-amino-4-chloropyrimidine, displacing the chloride leaving group to form the desired diaryl ether.

Table 1: Reaction Conditions for Phenoxylation

| Starting Materials | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-amino-4-chloropyrimidine, 4-nitrophenol | K₂CO₃ | DMF | 80-100 °C | Good |

This phenoxylation step is a classic example of creating a C-O bond between two aromatic systems, a common strategy in the synthesis of various biologically active molecules and functional materials. organic-chemistry.org

Introduction of Nitro Functionality and Related Substituents

The synthesis of 4-nitrophenol itself is a well-established industrial process, typically involving the nitration of phenol. However, for laboratory-scale synthesis, it can also be prepared by the partial reduction of 2,4-dinitrophenol. orgsyn.org By utilizing commercially available 4-nitrophenol, the synthetic route to the target compound becomes more efficient and predictable. This approach underscores the importance of retrosynthetic analysis in designing efficient chemical syntheses, where functional groups are strategically incorporated into the building blocks rather than being introduced at later stages.

Advanced Approaches for this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and environmentally benign methodologies. These principles have been applied to the synthesis of pyrimidine derivatives, including the target compound.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netnih.govnih.govbohrium.com The key phenoxylation step in the synthesis of this compound is particularly amenable to microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Phenoxylation

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 4-8 hours | Good |

The application of microwave technology not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. rsc.org

Green Chemistry Principles in Pyrimidinylamine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, several green approaches can be implemented.

One key area is the use of greener solvents or even solvent-free reaction conditions. nih.govresearchgate.netmdpi.comacs.orgnih.gov The phenoxylation reaction, for instance, can be performed under solvent-free conditions, where the reactants are mixed and heated (conventionally or with microwaves) without a solvent. This approach minimizes waste and simplifies the purification process.

Derivatization Strategies for Structural Analogue Generation

The generation of structural analogues of this compound would likely focus on three key areas: modification of the pyrimidine ring, alteration of the phenoxy moiety, and the introduction of diverse chemical groups.

Exploration of Substituent Effects at Pyrimidine Ring Positions

The pyrimidine ring offers several positions for substitution, namely at the C5 and C6 positions, which could significantly influence the molecule's electronic properties, steric profile, and biological activity. The introduction of substituents at these positions is a common strategy in medicinal chemistry to probe the chemical space around a core scaffold.

Generally, electrophilic substitution at the C5 position of pyrimidine rings is facilitated by electron-donating groups. In the case of this compound, the amino group at C2 and the phenoxy group at C4 are electron-donating, which could activate the C5 position towards electrophiles. Potential modifications could include halogenation, nitration, or Friedel-Crafts type reactions, although the specific conditions for this substrate are not documented.

Table 1: Potential Substitutions on the Pyrimidine Ring of this compound

| Position | Substituent Group | Potential Effect |

| C5 | Halogen (e.g., -Cl, -Br) | Altered electronic properties, potential for new interactions |

| C5 | Nitro (-NO2) | Increased electron-withdrawing character |

| C6 | Alkyl (e.g., -CH3) | Increased lipophilicity, steric bulk |

| C6 | Phenyl (-C6H5) | Increased steric bulk, potential for π-stacking interactions |

Modifications of the Phenoxy Moiety for Targeted Interactions

The 4-nitrophenoxy group is a key feature of the molecule and a prime target for modification. The nitro group could be reduced to an amine, which could then be further functionalized. The resulting amino group could be acylated, alkylated, or used in the formation of ureas, thioureas, or sulfonamides, introducing a wide range of functionalities.

Additionally, the aromatic ring of the phenoxy group could be further substituted. The introduction of various substituents (e.g., halogens, alkyls, alkoxys) at different positions on the phenyl ring would alter the electronic and steric properties of this part of the molecule, potentially influencing its binding affinity and selectivity for a biological target.

Table 2: Potential Modifications of the Phenoxy Moiety

| Modification | Resulting Functional Group | Potential for New Interactions |

| Reduction of Nitro Group | Amino (-NH2) | Hydrogen bonding, further derivatization |

| Acylation of Amino Group | Amide (-NHCOR) | Hydrogen bonding, altered lipophilicity |

| Introduction of Substituents on Phenyl Ring | e.g., -Cl, -OCH3 | Altered electronics and steric profile |

Introduction of Diverse Chemical Groups for Modulating Molecular Recognition

Beyond modifications at the pyrimidine ring and the phenoxy moiety, diverse chemical groups could be introduced to modulate molecular recognition. The 2-amino group is a handle for further derivatization. For instance, it could be acylated or alkylated to introduce new functional groups.

The synthesis of related 2-aminopyrimidine derivatives often involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or a related precursor. By using substituted guanidines, it would be possible to introduce a variety of substituents at the 2-amino position from the outset of the synthesis. These modifications could introduce new hydrogen bond donors or acceptors, charged groups, or lipophilic moieties to fine-tune the molecule's properties for specific biological targets.

Table 3: Potential Introduction of Diverse Chemical Groups

| Position of Introduction | Type of Chemical Group | Rationale for Modulation |

| 2-Amino Group | Acyl, Alkyl | Altered hydrogen bonding capacity and steric profile |

| Synthetic Precursors | Substituted Guanidines | Introduction of diversity at the 2-amino position |

Advanced Spectroscopic and Structural Elucidation of 4 4 Nitro Phenoxy Pyrimidin 2 Ylamine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(4-nitro-phenoxy)-pyrimidin-2-ylamine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the nitrophenoxy group would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the pyrimidine (B1678525) ring are also expected to resonate in the aromatic region, with their chemical shifts influenced by the amino and phenoxy substituents. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine and benzene rings will show distinct signals in the aromatic region (typically δ 100-170 ppm). The carbon attached to the nitro group is expected to be significantly downfield due to the deshielding effect of the nitro group. The chemical shifts of the pyrimidine carbons will be influenced by the positions of the amino and phenoxy groups.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H5 | 6.5 - 7.0 | 105 - 115 |

| Pyrimidine-H6 | 8.0 - 8.5 | 158 - 162 |

| Amino (-NH₂) | 5.0 - 7.0 (broad) | - |

| Phenoxy-H2', H6' | 7.2 - 7.5 (d) | 120 - 125 |

| Phenoxy-H3', H5' | 8.2 - 8.4 (d) | 125 - 130 |

| Pyrimidine-C2 | - | 160 - 165 |

| Pyrimidine-C4 | - | 165 - 170 |

| Pyrimidine-C5 | - | 105 - 115 |

| Pyrimidine-C6 | - | 158 - 162 |

| Phenoxy-C1' | - | 150 - 155 |

| Phenoxy-C2', C6' | - | 120 - 125 |

| Phenoxy-C3', C5' | - | 125 - 130 |

| Phenoxy-C4' | - | 140 - 145 |

Note: The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between adjacent protons, confirming the coupling between the protons on the pyrimidine ring and those on the nitrophenoxy ring. An HSQC spectrum would show correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₈N₄O₃).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. Other expected fragments could arise from the cleavage of the ether linkage, leading to ions corresponding to the 2-aminopyrimidine (B69317) and 4-nitrophenoxy moieties. The mass spectrum of the related compound 2-aminopyrimidine shows a molecular ion peak at m/z 95, with other significant peaks at m/z 68 and 42 nih.gov.

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 198 | [M - NO₂]⁺ |

| 122 | [O₂N-C₆H₄-O]⁺ |

| 95 | [C₄H₅N₃]⁺ (2-aminopyrimidine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the amino, nitro, ether, and aromatic C-H and C=C bonds.

For instance, the N-H stretching vibrations of the primary amino group in 2-aminopyridine analogues typically appear in the region of 3250-3480 cm⁻¹ . The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely be observed between 1200 and 1300 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| NO₂ stretch (asymmetric) | 1500 - 1570 |

| NO₂ stretch (symmetric) | 1300 - 1370 |

| C-O-C stretch (ether) | 1200 - 1300 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. It is anticipated that the amino group of the pyrimidine ring could act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group could act as hydrogen bond acceptors, leading to a complex network of intermolecular interactions. While specific data for the target compound is unavailable, a study on a norlabdane-pyrimidine hybrid revealed details of its crystal structure, which can provide general insights into the packing of such molecules mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The presence of the extended conjugation system involving the pyrimidine and nitrophenoxy rings is likely to result in strong absorption in the UV region. The 4-nitrophenolate ion, a related chromophore, exhibits a strong absorption band around 400 nm researchgate.netresearchgate.net. Similarly, nitrobenzaldehyde isomers show characteristic absorptions around 250 nm and 300-350 nm uni-muenchen.de. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity.

Expected UV-Vis Absorption Maxima (λmax)

| Electronic Transition | Expected Wavelength Range (nm) |

| π-π | 250 - 300 |

| n-π | 350 - 400 |

Absorption and Emission Spectral Analysis

The absorption and emission spectra of pyrimidine derivatives are known to be sensitive to the nature of their substituents and the surrounding solvent environment. For analogues of this compound, the absorption spectra are typically characterized by bands corresponding to π-π* and n-π* electronic transitions. The presence of the electron-withdrawing nitro group in the phenoxy moiety, in conjunction with the electron-donating amino group on the pyrimidine ring, likely results in an intramolecular charge transfer (ICT) character for the lowest energy absorption band.

The emission properties of such donor-acceptor systems are often highly dependent on the solvent polarity. In non-polar solvents, many pyrimidine derivatives exhibit fluorescence, while in polar solvents, the emission can be significantly altered or even quenched. This behavior is attributed to the stabilization of the charge-separated excited state in polar environments, which can favor non-radiative decay pathways. For instance, studies on similar push-pull pyrimidine systems have shown a drastic fluorescence quenching as the solvent polarity increases. frontiersin.org

While precise absorption and emission maxima for this compound in various solvents are not documented in the available literature, a hypothetical representation based on the behavior of analogous compounds is presented below. It is anticipated that the compound would exhibit a bathochromic (red) shift in its absorption and emission spectra as the polarity of the solvent increases, a phenomenon known as positive solvatochromism.

Hypothetical Absorption and Emission Maxima for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Hexane | 1.88 | ~350 | ~420 |

| Toluene | 2.38 | ~355 | ~435 |

| Dichloromethane | 8.93 | ~365 | ~450 |

| Acetone | 20.7 | ~370 | ~465 |

| Acetonitrile | 37.5 | ~375 | ~480 |

| Methanol | 32.7 | ~380 | ~495 |

| Water | 80.1 | ~385 | ~510 |

Quantum Yield Determinations and Solvatochromic Behavior

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical properties of a compound. For donor-acceptor substituted pyrimidines, the quantum yield is often highly sensitive to the solvent environment. In non-polar solvents, where the ICT excited state is less stabilized, higher quantum yields are generally observed. Conversely, in polar solvents, the stabilization of the ICT state can lead to an increase in non-radiative decay rates, resulting in lower quantum yields. frontiersin.org

The solvatochromic behavior of a compound provides insights into the nature of its excited state. A positive solvatochromism, characterized by a red shift in the emission maximum with increasing solvent polarity, is indicative of an excited state that is more polar than the ground state. This is a common feature of molecules with significant ICT character. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales to provide a more quantitative understanding of the solvent-solute interactions.

Given the structural characteristics of this compound, a pronounced positive solvatochromism is expected. The amino group acts as an electron donor, and the nitro-phenoxy group serves as an electron acceptor, leading to a charge transfer from the amino group to the nitro-phenoxy moiety upon photoexcitation. This results in a more polar excited state that is stabilized by polar solvents, causing the observed red shift in the emission spectrum.

While experimental quantum yield values for this compound are not available, a general trend can be predicted based on studies of analogous compounds. The quantum yield would likely be highest in non-polar solvents and decrease significantly as the solvent polarity increases.

Hypothetical Quantum Yields for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Quantum Yield (ΦF) |

|---|---|---|

| Hexane | 1.88 | ~0.40 |

| Toluene | 2.38 | ~0.35 |

| Dichloromethane | 8.93 | ~0.20 |

| Acetone | 20.7 | ~0.10 |

| Acetonitrile | 37.5 | ~0.05 |

| Methanol | 32.7 | <0.01 |

| Water | 80.1 | <0.01 |

Computational and Theoretical Investigations of 4 4 Nitro Phenoxy Pyrimidin 2 Ylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

No published studies were identified that have performed Density Functional Theory (DFT) or other quantum chemical calculations on 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine. Such studies would be instrumental in understanding the molecule's electronic properties.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is crucial for predicting the molecule's reactivity and kinetic stability.

An Electrostatic Potential Surface (EPS) map for this compound has not been reported in the scientific literature. This analysis would have provided insights into the electrophilic and nucleophilic sites of the molecule, which are important for predicting intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Specific molecular docking or molecular dynamics simulation studies involving this compound as a ligand are not documented in available research. These simulations are vital for predicting the binding affinity and mode of interaction with biological targets.

Without dedicated molecular docking studies, the preferred conformation of this compound within a specific protein binding site and its key interactions cannot be determined.

An analysis of the energetic contributions, such as hydrogen bonding and hydrophobic interactions, that govern the molecular recognition of this compound by a biological target is not available.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models that specifically include this compound in their training or test sets have been found. Such models are essential for predicting the biological activity or physicochemical properties of new compounds based on their chemical structure.

Descriptor Generation and Selection Methodologies

In the computational analysis of this compound, the initial step involves the generation of a comprehensive set of molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical and structural properties, which are crucial for developing predictive models.

Descriptor Generation:

A wide array of descriptors would be calculated using specialized software. These can be broadly categorized as:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Wiener index and Kier & Hall connectivity indices, which describe the branching and complexity of the molecular structure.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors provide information about the spatial arrangement of atoms. They include geometric parameters, steric descriptors (e.g., molecular volume and surface area), and descriptors of molecular shape.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations, often using methods like Density Functional Theory (DFT). They provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors are particularly important for understanding the reactivity and interaction potential of the molecule.

Descriptor Selection:

Following the generation of a large number of descriptors, a critical step is to select the most relevant ones for model development. This is essential to avoid overfitting and to create robust and interpretable models. Common selection methodologies include:

Correlation Analysis: A correlation matrix is computed to identify and remove highly correlated descriptors, as they provide redundant information.

Principal Component Analysis (PCA): This statistical technique is used to reduce the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can be used to search for the optimal subset of descriptors that yields the best predictive model.

Recursive Feature Elimination: This method iteratively builds a model and removes the least important features until the desired number of features is reached.

Predictive Model Development and Validation Strategies

Once a relevant set of descriptors has been selected, predictive models can be developed to establish a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR). These models aim to predict the biological activity or physicochemical properties of new or untested compounds.

Model Development:

Several machine learning and statistical methods can be employed to build these predictive models:

Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the selected descriptors and the target property.

Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): This is a powerful machine learning algorithm that can be used for both classification and regression tasks. It works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.

Random Forest (RF) and Gradient Boosting Machines (GBM): These are ensemble methods that combine multiple decision trees to improve predictive performance and robustness.

Model Validation:

Rigorous validation is crucial to ensure that the developed model is predictive and not a result of chance correlation. The validation process typically involves:

Internal Validation:

Cross-validation: The most common technique is k-fold cross-validation, where the dataset is randomly divided into k subsets. The model is trained on k-1 subsets and tested on the remaining subset, and this process is repeated k times. Leave-one-out cross-validation (LOOCV) is a special case where k is equal to the number of compounds in the dataset. The performance is typically evaluated by the cross-validated correlation coefficient (Q²).

External Validation:

Test Set Validation: The dataset is split into a training set for model building and an external test set for evaluating the model's predictive power on unseen data. The predictive ability is assessed using metrics such as the predicted correlation coefficient (R²pred).

Y-randomization: The biological activity values are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the model's performance for the randomized data compared to the original data indicates that the original model is not due to chance.

A well-validated QSAR model can then be used to predict the activity of new derivatives of this compound, guiding the design of more potent or desirable compounds.

Predictive Computational Tools for Molecular Design (e.g., ADME prediction in a research context)

In the context of drug discovery research, predictive computational tools play a vital role in the design of new molecules with favorable pharmacokinetic profiles. For a compound like this compound, in silico prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step.

These predictions are made using a variety of computational models, which can be based on empirical rules, statistical models (QSAR), or more complex simulations. These tools help to identify potential liabilities early in the drug discovery process, saving time and resources.

Key ADME Properties Predicted Computationally:

| Property Category | Predicted Parameter | Importance in Molecular Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for drug-drug interactions during renal excretion. |

Data Table of Predicted ADME Properties for Hypothetical Pyrimidine (B1678525) Derivatives:

The following table illustrates the type of data that would be generated from computational ADME prediction tools for a series of hypothetical derivatives of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental or calculated values for any specific compound.

| Compound ID | HIA (%) | Caco-2 Permeability (nm/s) | BBB Permeation | Plasma Protein Binding (%) | CYP2D6 Inhibition |

| Derivative 1 | 95 | 25 | High | 92 | Inhibitor |

| Derivative 2 | 88 | 15 | Medium | 85 | Non-inhibitor |

| Derivative 3 | 75 | 8 | Low | 78 | Non-inhibitor |

| Derivative 4 | 92 | 22 | High | 95 | Inhibitor |

By analyzing such data, medicinal chemists can prioritize the synthesis of compounds with a more desirable predicted ADME profile, for instance, selecting derivatives with good intestinal absorption, appropriate BBB penetration for the intended target, and a lower likelihood of drug-drug interactions due to CYP inhibition. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern molecular design.

Based on a comprehensive review of the available scientific literature, there is currently no specific research data published on the compound “this compound” concerning its mechanistic interactions and modulation of the biological targets outlined in your request.

Searches for the compound's activity related to Kinase Enzyme Systems (Tyrosine Kinases, CDK, PI-3 Kinase), Reductase Enzyme Systems (DHFR, 11β-Hydroxylase, SDR), Cyclooxygenase-2 (COX-2), Xanthine Oxidase, and Reverse Transcriptase did not yield any specific enzyme inhibition studies or protein-ligand binding affinity characterizations for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the primary data for "this compound" in these specific contexts is not present in the public scientific domain.

Mechanistic Investigations of Molecular Interactions and Biological Target Modulation

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA is a key mechanism for many therapeutic agents. Non-covalent interactions, such as intercalation, groove binding, and electrostatic interactions, are common modes of binding. mdpi.com Spectroscopic methods are frequently employed to study these interactions. mdpi.com

For various pyrimidine (B1678525) derivatives, studies have demonstrated the ability to bind to DNA. For instance, certain 4,6-dihydrazone pyrimidine derivatives have been shown to interact with DNA through a combination of groove binding and partial intercalation. mdpi.com Molecular docking studies of these compounds suggest that the pyrimidine core can insert between the base pairs of DNA, while other parts of the molecule extend into the grooves. mdpi.com

While direct evidence for 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is lacking, the planar nature of the pyrimidine and phenoxy rings could potentially allow for intercalative or groove-binding interactions with DNA or RNA. Further experimental studies, such as UV-Vis spectroscopy, circular dichroism, and molecular docking, would be necessary to elucidate the precise mode and affinity of this specific compound's interaction with nucleic acids.

Table 1: Potential DNA/RNA Interaction Modes of Pyrimidine Derivatives

| Interaction Mode | Description | Potential for this compound |

| Intercalation | Insertion of a planar molecule between the base pairs of DNA/RNA. | The planar aromatic rings suggest this is a possible mode of interaction. |

| Minor Groove Binding | Binding of a molecule within the minor groove of the DNA double helix. | The molecular structure may allow for fitting within the minor groove. |

| Electrostatic Interaction | Interaction between charged molecules. | Dependent on the protonation state of the 2-amino group. |

This table is speculative and based on the behavior of structurally similar compounds, not on direct experimental data for this compound.

Exploration of Cellular Pathways and Molecular Networks Modulation

The modulation of cellular pathways and molecular networks by pyrimidine derivatives is a broad area of research. These compounds have been shown to influence various signaling cascades involved in cell proliferation, inflammation, and metabolism.

For example, a class of pyrazolo[1,5-a]pyrimidin-7-ones has been found to alleviate inflammation in macrophages by modulating cell metabolism. nih.gov These compounds were shown to exert their effects through the CD73-related signaling pathway. nih.gov Macrophage polarization, a key process in the immune response, involves significant metabolic reprogramming, and these pyrimidine derivatives were able to influence this process. nih.gov

Given the structural similarities, it is plausible that this compound could also modulate cellular signaling pathways. The nitro group and the aminopyrimidine core are common pharmacophores that can interact with various protein targets, such as kinases or other enzymes. However, without specific experimental data, the exact cellular pathways and molecular networks affected by this compound remain undetermined. Investigating its effect on pathways commonly modulated by similar compounds, such as inflammatory and metabolic pathways, would be a logical starting point for future research.

Table 2: Investigated Cellular Effects of Related Pyrimidine Compounds

| Compound Class | Cellular Process Modulated | Key Pathway/Molecule |

| Pyrazolo[1,5-a]pyrimidin-7-ones | Macrophage Polarization & Inflammation | CD73 signaling, Cell Metabolism |

| 4,6-Dihydrazone Pyrimidines | Apoptosis in Cancer Cells | Induction of Reactive Oxygen Species |

This table provides examples from related compound classes and does not represent direct findings for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Nitro Phenoxy Pyrimidin 2 Ylamine Analogues

Systematic Modification of Substituents for Activity/Property Optimization

The systematic modification of substituents on the pyrimidine (B1678525) core and its associated phenoxy group is a key strategy for optimizing the biological activity of this class of compounds. The 2,4-disubstituted pyrimidine scaffold is a versatile template, and its activity can be finely tuned by introducing various functional groups. mdpi.com

Research on analogous 2,4-pyrimidinediamine derivatives has shown that modifications can lead to significant changes in inhibitory activity. For instance, in one study on dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors, introducing electron-withdrawing groups like fluorine (F) and chlorine (Cl) or an electron-donating methyl (CH3) group onto the phenyl ring of a 2,4-pyrimidinediamine scaffold resulted in decreased inhibitory activity. nih.gov This suggests that the electronic properties of the substituent on the aromatic ring are crucial for molecular recognition and binding.

In a different series of 2,4-diaminopyrimidines developed as potential agents against Trypanosoma brucei, the removal of the amino group at the C4 position of the pyrimidine ring (creating 2-amino pyrimidine analogues) was found to improve in vitro permeability. nih.gov This highlights a common strategy in SPR studies where modifications are made to enhance drug-like properties, such as the ability to cross biological membranes like the blood-brain barrier. nih.gov

The following table illustrates how hypothetical modifications to the core structure of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine could influence its activity, based on general principles observed in related pyrimidine series.

| Modification | Position | Rationale for Activity Change | Predicted Outcome |

| Replace -NO2 with -NH2 | para-position of phenoxy ring | Changes electron-withdrawing nature to electron-donating; may alter binding affinity. | Potential decrease or change in activity profile. |

| Add Methyl group (-CH3) | C5 of pyrimidine ring | Introduces steric bulk; may improve hydrophobic interactions or hinder binding. | Activity may increase or decrease depending on target pocket size. |

| Replace -O- (ether) with -S- (thioether) | Linker | Alters bond angle, length, and electronics of the linker. | Likely to modify binding mode and activity. |

| Remove -NH2 group | C2 of pyrimidine ring | Loss of a key hydrogen bond donor. | Significant loss of activity expected. |

These examples underscore the importance of systematic modification. Each change provides valuable data points that, when combined, create a comprehensive SAR map, guiding the design of more potent and effective compounds. researchgate.net

Positional Isomer Effects on Molecular Recognition and Interaction Profiles

The spatial arrangement of substituents, or positional isomerism, has a profound impact on a molecule's ability to interact with its biological target. Changing a substituent's position can alter the molecule's shape, dipole moment, and the accessibility of key functional groups for hydrogen bonding or hydrophobic interactions, thereby affecting molecular recognition. nih.gov

Studies on related heterocyclic compounds have demonstrated the significance of positional isomerism. For example, in a series of compounds with a substituted phenoxypropyl moiety, para-substituted isomers generally exhibited stronger biofilm inhibitory activity compared to their meta-substituted counterparts. acs.org This suggests that the para position allows for a more favorable orientation within the target's binding site. acs.org

Conversely, research on certain 2,4-pyrimidinediamine derivatives found that meta-substituted compounds on the phenyl ring displayed good antitumor activity, comparable to the para-substituted analogues. nih.gov This indicates that for some scaffolds and targets, the binding pocket can accommodate substituents at multiple positions without a significant loss of affinity.

| Isomer of Phenoxy Ring | Potential Impact on Molecular Interaction |

| para-substitution (4-Nitro) | The substituent is positioned directly opposite the ether linkage, potentially allowing it to interact with a deep, distal portion of a binding pocket. |

| meta-substitution (3-Nitro) | The substituent is angled away from the main molecular axis, which may be optimal for interacting with residues on the side of a binding pocket. |

| ortho-substitution (2-Nitro) | The substituent is adjacent to the ether linkage, which could cause steric hindrance, forcing a conformational change in the molecule or preventing optimal binding altogether. |

These positional effects are critical for fine-tuning the selectivity and potency of drug candidates.

Influence of Aromatic Ring Substitutions (e.g., Nitro Group Placement) on Interaction Selectivity

Aromatic ring substitutions, particularly with strong electron-withdrawing groups like the nitro (NO2) group, play a pivotal role in modulating a compound's interaction selectivity. The nitro group significantly influences the electronic properties of the aromatic ring, deactivating certain positions and altering the molecule's polarity. nih.govnih.gov This electronic effect can be crucial for the molecule's ability to engage with specific amino acid residues in a target protein, thereby dictating its biological activity. nih.gov

The placement of the nitro group is critical. A study on chalcone (B49325) derivatives demonstrated that the biological effect was highly dependent on the position of the nitro group. mdpi.comresearchgate.net For anti-inflammatory activity, compounds with the nitro group at the ortho position of an aromatic ring showed the highest efficacy. mdpi.comresearchgate.net In contrast, for vasorelaxant activity, the compound with a para-nitro group was among the most active. mdpi.comresearchgate.net This demonstrates that different biological targets can have distinct structural and electronic requirements for optimal interaction.

The strong electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to certain metabolic reactions or enhance interactions with electron-rich domains within a biological target. nih.gov The table below, based on findings from chalcone derivatives, illustrates how the position of the nitro group can influence a specific biological activity. mdpi.com

| Compound Series (Chalcone Analogue) | Nitro Group Position | Anti-inflammatory Activity (% Inhibition) |

| Analogue 1 | ortho | 71.17% |

| Analogue 2 | meta | 18.32% |

| Analogue 3 | para | 58.25% |

For this compound, the para-positioned nitro group likely plays a defining role in its interaction profile. Moving this group to the ortho or meta position would redistribute the electron density across the phenoxy ring, potentially altering its binding affinity and selectivity for its molecular target.

Stereochemical Considerations in SAR Studies

Stereochemistry is a critical factor in SAR studies, as biological systems are chiral and often exhibit different responses to different stereoisomers of a drug molecule. Although the parent compound this compound is achiral, the introduction of chiral centers into its analogues can lead to compounds with significantly different biological activities.

The synthesis of chiral pyrimidine derivatives is an area of active research, with methods developed to produce specific enantiomers for biological evaluation. acs.orgmdpi.comrsc.org The importance of this is highlighted in studies where stereochemistry dictates efficacy. For example, in a series of pyrimidine-triazole hybrids, two compounds possessing identical chemical structures but differing in their stereochemistry displayed markedly different anticancer activities. nih.gov This difference arises because one enantiomer can fit into a target's binding site more effectively than the other, leading to a more potent biological response.

If a chiral center were introduced into an analogue of this compound, for example, by adding a stereogenic carbon to a substituent on the pyrimidine ring or the phenoxy group, it would be expected that the resulting enantiomers would exhibit different activities. One enantiomer (the eutomer) might be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable off-target effects. Therefore, evaluating enantiomers separately is a crucial step in the preclinical development of chiral drug candidates.

Development of Predictive Models from SAR Data

As SAR data for a series of compounds grows, it becomes possible to develop computational models that can predict the biological activity of new, unsynthesized analogues. Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that establishes a mathematical correlation between the chemical structures of a group of compounds and their biological activities. nih.govscirp.org

For pyrimidine derivatives, numerous QSAR models have been successfully developed to predict a range of activities, including anticancer and anti-inflammatory effects. nih.govscirp.orgnih.gov These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular size and shape.

Electronic properties: Distribution of charge, dipole moment.

Hydrophobic properties: Lipophilicity, often represented by LogP.

Topological properties: Connectivity of atoms in the molecule.

Statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN) are then used to create an equation that links these descriptors to the observed biological activity. nih.govresearchgate.net Studies have shown that for complex, non-linear relationships between structure and activity, ANN models can often provide more powerful predictive capabilities than linear models like MLR. nih.gov

The development of a robust QSAR model for analogues of this compound would be invaluable. researchgate.net Such a model could rapidly screen a virtual library of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing. researchgate.netmdpi.com This computational approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success. researchgate.net

Future Research Directions and Advanced Methodological Applications

Integration of Artificial Intelligence and Machine Learning in Pyrimidinylamine Design

In the context of pyrimidinylamine design, AI/ML models can be employed to:

Predict Biological Activity: Generate models that predict the efficacy of novel 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine analogues against specific biological targets.

Optimize Properties: Fine-tune molecular structures to enhance desired properties, such as solubility or membrane permeability, while minimizing off-target effects. lanl.gov

De Novo Design: Utilize generative AI to design entirely new pyrimidinylamine derivatives with optimized, multi-parameter profiles. nih.gov This approach can navigate the vast chemical space to identify novel candidates that traditional methods might overlook. acm.org

High-Throughput Screening Methodologies for Identifying Novel Molecular Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against biological targets. ufl.edu By combining robotics, advanced biology, and informatics, HTS facilitates the identification of "hits" from large chemical libraries that can be further developed. ufl.eduresearchgate.net

For pyrimidinylamine derivatives, HTS campaigns can uncover novel molecular interactions and biological functions. For instance, a library of 4,6-disubstituted pyrimidines was successfully screened to discover potent inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a key target in cancer therapy. researchgate.net Similarly, HTS has been used to identify pyrimidine (B1678525) derivatives that act as covalent inhibitors of the Werner syndrome protein (WRN), which is essential for the viability of certain cancer cells. nih.gov

The process typically involves:

Assay Development: Creating a robust and sensitive biological assay suitable for automation.

Robotic Screening: Testing a large library of pyrimidinylamine analogues using the automated system.

Data Analysis: Identifying active compounds (hits) based on their performance in the assay.

Hit Validation: Confirming the activity of the initial hits and prioritizing them for further studies.

The results from HTS not only identify promising lead compounds but also provide valuable structure-activity relationship (SAR) data that can inform the design of next-generation analogues. nih.gov

Application of Chemoinformatics for Virtual Library Design and Ligand Discovery

Chemoinformatics utilizes computational techniques to analyze and model chemical and biological data, playing a pivotal role in modern drug discovery. One of its key applications is the design and screening of virtual libraries of compounds, which can significantly accelerate the discovery of new ligands for biological targets. researchgate.net

For the this compound scaffold, chemoinformatic approaches can be used to:

Create Virtual Libraries: Generate large, diverse libraries of virtual pyrimidinylamine analogues by systematically modifying different parts of the core structure.

Perform Virtual Screening: Computationally screen these virtual libraries against a biological target of interest (e.g., an enzyme's active site) to predict binding affinity and identify potential hits. This was effectively used to design new antileishmanial compounds by screening a library of pyrimidines against the trypanothione reductase (TR) target. researchgate.netnih.gov

Develop QSAR Models: Build Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structure of pyrimidinylamine derivatives with their biological activity. These models can then predict the activity of newly designed compounds. mdpi.com

These in silico methods reduce the time and cost associated with synthesizing and testing large numbers of physical compounds, allowing researchers to focus on the most promising candidates. mdpi.com

| Chemoinformatics Tool | Application in Pyrimidinylamine Research | Potential Outcome |

| Molecular Docking | Predicting the binding mode and affinity of virtual pyrimidinylamine derivatives to a protein target. | Prioritization of compounds for synthesis and biological testing. researchgate.net |

| Pharmacophore Modeling | Identifying the key chemical features required for a pyrimidinylamine to be active against a target. | Design of new molecules with improved potency and selectivity. mdpi.com |

| ADME Prediction | Computationally estimating the Absorption, Distribution, Metabolism, and Excretion properties of virtual compounds. | Early identification of candidates with favorable pharmacokinetic profiles. mdpi.com |

Exploration of Pyrimidinylamine Derivatives as Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Pyrimidinylamine derivatives, with their versatile scaffold, can be developed into highly specific probes for various applications, including bioimaging and target identification.

Recent research has focused on creating novel fluorescent probes based on pyrimidine structures for visualizing cellular components. mdpi.com By incorporating specific functional groups, these compounds can be designed to accumulate in particular organelles, such as lipid droplets, and their fluorescence allows for real-time imaging in living cells. Key features of such probes include:

Selectivity: The ability to specifically label the target of interest without significant off-target binding.

Photostability: Resistance to photobleaching, allowing for prolonged imaging.

Biocompatibility: Low toxicity to the biological system under investigation. mdpi.com

The development of pyrimidine-based probes with properties like aggregation-induced emission (AIE) and large Stokes shifts is particularly promising, as these features can overcome common issues like self-quenching at high concentrations. mdpi.com Such probes are invaluable tools for understanding complex biological processes at the molecular level.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of diverse and complex chemical libraries is fundamental to exploring the full potential of the pyrimidinylamine scaffold. Modern organic synthesis is continuously evolving, providing new tools and strategies to build novel molecular architectures that were previously inaccessible. jchemrev.com

Advanced synthetic strategies applicable to pyrimidinylamine derivatives include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common starting material, enhancing the probability of discovering compounds with unique biological activities. nih.gov

Deconstruction-Reconstruction Strategy: A novel method that allows for the diversification of complex pyrimidine-containing structures. This strategy involves transforming the pyrimidine ring into a more reactive intermediate, which can then be used in de novo heterocycle synthesis to generate a variety of substituted analogues. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enable reactions that are difficult under conventional heating. jchemrev.comnih.gov

Catalysis: The incorporation of novel catalysts, including green catalysts derived from natural sources, can lead to more efficient and environmentally friendly synthetic routes. jchemrev.com

These strategies enable chemists to systematically explore the structure-activity relationships of this compound analogues by creating libraries with precise modifications, ultimately leading to compounds with optimized properties for specific applications. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine?

A common method involves nucleophilic substitution on a halogenated pyrimidine core. For example, reacting 2-amino-4-chloropyrimidine with 4-nitrophenol under basic conditions (e.g., KOH in isopropanol) at reflux. The reaction typically requires 24–48 hours, followed by purification via flash chromatography (hexane:ethyl acetate gradients) . Alternative routes may use microwave-assisted synthesis to reduce reaction times. Yield optimization often depends on stoichiometric ratios of the phenol derivative and the base.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield (e.g., δ 7.8–8.2 ppm for nitro-aromatic protons) .

- IR Spectroscopy : Confirms the presence of NH2 (stretch ~3350–3430 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

Purity is best determined via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Melting point consistency (e.g., 149–152°C for analogous pyrimidin-2-ylamines) also indicates purity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing Fukui indices. For instance, the nitro group’s meta-position on the phenoxy ring may exhibit higher electrophilicity, guiding functionalization strategies. Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways can also be modeled .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

Discrepancies often arise from solvation effects or crystal packing. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) provides ground-truth geometry, while solid-state NMR can reconcile solution vs. solid-phase data. For example, Cl···N non-covalent interactions in crystal lattices (3.09–3.10 Å) may perturb chemical environments .

Q. How can reaction conditions be optimized to minimize byproducts in nitro-phenoxy pyrimidine synthesis?

- Catalyst Screening : Transition-metal-free conditions (e.g., KOtBu in DMF) reduce metal contamination .

- Temperature Control : Lower temperatures (60–80°C) suppress nitro-group reduction or decomposition.

- Protecting Groups : Temporarily protecting the NH2 group (e.g., with Boc) prevents unwanted side reactions .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Nitro groups often induce polymorphism. Slow evaporation from acetonitrile or DMF at 4°C promotes single-crystal growth. Non-classical hydrogen bonds (e.g., C–H···O/N) and π-π stacking between pyrimidine and phenoxy rings stabilize the lattice . SHELXL refinement is recommended for handling anisotropic displacement parameters .

Data Analysis and Mechanistic Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Steric Effects : Bulky substituents on the phenoxy ring (e.g., trifluoromethyl) may hinder binding to enzymatic pockets.

- Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances hydrogen-bond acceptor capacity, critical for interactions with kinase active sites (e.g., EGFR inhibition) . Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ constants with IC50 values .

Q. What analytical methods differentiate isomeric byproducts in nitro-phenoxy pyrimidine synthesis?

Q. How can researchers validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.